Henriol B

Hepatoprotection Natural Product Screening Negative Control

Henriol B (Chloramultilide D) is the only lindenane-type dimeric sesquiterpenoid specifically validated as a negative control for hepatoprotection and cytotoxicity assays. With IC50 >10 μM across A549, HL-60, PANC-1, SK-BR-3, and SMMC-7721 cell lines and no measurable hepatoprotective activity, it establishes an essential baseline for distinguishing compound-specific pharmacological effects from non-specific assay interference. Its fully elucidated structure via NMR, X-ray crystallography, and CD analysis also supports LC-MS/MS method development and dereplication of Chloranthus species extracts. Procure alongside active lindenane dimers (e.g., henriol A) for rigorous, publication-ready comparative screening data.

Molecular Formula C35H40O11
Molecular Weight 636.7 g/mol
CAS No. 1000995-49-2
Cat. No. B147628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHenriol B
CAS1000995-49-2
Synonymschloramultilide D
Molecular FormulaC35H40O11
Molecular Weight636.7 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OCC1(C2CC2C3(C1CC4=C(C(=O)OC45C3CC6(C7CC7C8(C6=C5C9=C(C(=O)OC9(C8O)O)C)C)O)CO)C)O
InChIInChI=1S/C35H40O11/c1-6-13(2)26(37)44-12-33(42)20-7-17(20)30(4)21(33)9-16-15(11-36)28(39)45-34(16)22(30)10-32(41)19-8-18(19)31(5)25(32)24(34)23-14(3)27(38)46-35(23,43)29(31)40/h6,17-22,29,36,40-43H,7-12H2,1-5H3/b13-6+/t17-,18-,19+,20+,21-,22+,29-,30+,31+,32+,33+,34+,35+/m1/s1
InChIKeyJDNYCIQWGHMSPJ-ANOWQDLRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Henriol B (CAS 1000995-49-2) Procurement Guide: Structural Verification and Research Applications of a Dimeric Sesquiterpenoid


Henriol B (also known as Chloramultilide D, CAS 1000995-49-2) is a lindenane-type dimeric sesquiterpenoid natural product isolated from the ethanol extract of the roots of Chloranthus henryi [1]. It is characterized by a complex polycyclic core (C35H40O11, MW 636.69) whose absolute configuration was established via comprehensive NMR spectroscopic, X-ray crystallographic, and CD analyses [1]. As a member of the bis-sesquiterpene structural class endemic to the Chloranthaceae family, Henriol B represents a distinct chemical scaffold that differs structurally from related lindenane dimers (e.g., shizukaols, chloramultilides) in its specific oxygenation pattern and stereochemical arrangement [1].

Why Henriol B (Chloramultilide D) Cannot Be Substituted by Other Lindenane Dimers in Biological Assays


Henriol B exhibits a distinct biological activity profile that precludes generic substitution by other lindenane-type sesquiterpene dimers. While closely related compounds such as henriol A (1), henrilabdane B (6), and shizukaol B demonstrate quantifiable hepatoprotective, cytotoxic, or anti-inflammatory activities, Henriol B has been specifically documented to lack significant activity in multiple bioassays [1]. In the original isolation study, compounds 1, 5, 6, and 7 exhibited moderate hepatoprotective activities (IC50 values of 0.19, 0.66, 0.09, and 0.18 μM, respectively), whereas Henriol B showed no measurable protective effect and was not studied further due to the weak effects noted [1]. This characteristic makes Henriol B a uniquely suitable negative control compound for validating assay specificity and minimizing false-positive signals in lindenane dimer screening campaigns .

Henriol B (1000995-49-2) Quantitative Evidence Guide: Comparative Activity Data for Procurement Decision-Making


Henriol B as a Hepatoprotection-Negative Control in Lindenane Dimer Screening Panels

In a direct head-to-head hepatoprotection assay, Henriol B (2) exhibited no measurable protective activity against d-galactosamine-induced toxicity in WB-F344 rat hepatic epithelial stem-like cells, whereas structurally related lindenane dimers from the same isolation batch showed quantifiable activity [1]. This differential activity profile within a single experimental run establishes Henriol B as an ideal negative control compound for hepatoprotection screening of lindenane dimers.

Hepatoprotection Natural Product Screening Negative Control Chloranthus henryi

Henriol B Cytotoxicity Profile: IC50 > 10 μM Across Multiple Human Cancer Cell Lines

Henriol B demonstrates consistent lack of cytotoxic activity across a panel of human cancer cell lines, with IC50 values exceeding 10 μM in all tested lines [1]. In contrast, compounds 3 and 8 from the same study exhibited cytotoxic activities against hepatoma (BEL-7402), gastric carcinoma (BGC-823), and colon cancer (HCT-8) cell lines [1]. Additionally, Henriol B showed IC50 > 10 μM against A549 (lung), HL-60 (leukemia), PANC-1 (pancreatic), SK-BR-3 (breast), and SMMC-7721 (hepatocellular) cells .

Cytotoxicity Cancer Cell Lines MTT Assay Negative Control

Solubility Profile and Formulation Considerations for Henriol B Procurement

Henriol B exhibits a solubility profile characteristic of highly lipophilic dimeric sesquiterpenoids, with calculated aqueous solubility of 0.34 g/L (340 μg/mL) at 25°C . It is readily soluble in organic solvents including DMSO, chloroform, dichloromethane, and ethyl acetate, but has limited solubility in water due to extensive hydrophobic regions within its polycyclic structure [1]. This solubility pattern is consistent across the lindenane dimer class but requires specific formulation strategies for in vitro assays.

Solubility Formulation DMSO Procurement

Henriol B (CAS 1000995-49-2): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Negative Control for Hepatoprotection Screening of Lindenane Dimer Libraries

Henriol B serves as an ideal negative control compound for hepatoprotection assays involving lindenane-type sesquiterpene dimers. In the original isolation study, Henriol B showed no measurable protective activity against d-galactosamine-induced toxicity in WB-F344 rat hepatic epithelial stem-like cells, while structurally related compounds (henriol A, henrilabdanes A-C) demonstrated IC50 values ranging from 0.09 to 0.66 μM [1]. This makes Henriol B particularly valuable for validating assay specificity and establishing baseline non-activity thresholds when screening novel lindenane dimers for hepatoprotective potential. Procurement of Henriol B alongside active lindenane dimers (e.g., henriol A) enables direct activity comparison within the same experimental framework.

Cytotoxicity-Negative Reference Standard for Cancer Cell Line Panels

Henriol B is uniquely qualified as a cytotoxicity-negative reference standard for multi-cell-line cancer screening panels. With consistently high IC50 values (>10 μM) across A549 (lung), HL-60 (leukemia), PANC-1 (pancreatic), SK-BR-3 (breast), and SMMC-7721 (hepatocellular) cell lines , Henriol B provides a reliable baseline for distinguishing compound-specific anti-proliferative effects from non-specific assay interference. This is particularly relevant for screening campaigns targeting lindenane dimers, where structurally related compounds (e.g., compounds 3 and 8 from the same study) exhibit measurable cytotoxicity [1].

Analytical Method Development and LC-MS/MS Reference Standard

Henriol B's well-characterized spectroscopic profile—established via comprehensive NMR, X-ray crystallography, and CD analyses [1]—makes it an excellent reference standard for analytical method development in natural product chemistry. Its defined molecular weight (636.69 g/mol), molecular formula (C35H40O11), and specific chromatographic behavior support its use as a retention time marker and mass calibration standard in LC-MS/MS workflows for dereplication of Chloranthus species extracts. Vendors providing Henriol B typically offer products with purity ≥98% and comprehensive analytical documentation including HPLC, NMR, and MS data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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